({[4-(Bromomethyl)hexyl]oxy}methyl)benzene
Description
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
4-(bromomethyl)hexoxymethylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-2-13(11-15)9-6-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
InChI Key |
OTHQWFWVBPHSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Ether Formation via Williamson-Type Reaction
The primary route involves the Williamson ether synthesis, where a phenolic or benzyl alcohol derivative reacts with an alkyl halide under basic conditions:
Phenolic compound + Alkyl halide → Ether
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Reflux conditions.
- Starting with 4-(hydroxymethyl)benzene (or a protected derivative), reacting with 1-bromohexane or a brominated hexyl chain to form the ether linkage.
Bromination of the Alkyl Chain
The bromomethyl group is typically introduced via selective bromination of a methyl or methylene group adjacent to the ether linkage:
- Reagents: N-bromosuccinimide (NBS) under radical conditions.
- Initiator: Azobisisobutyronitrile (AIBN) or peroxide.
- Solvent: Carbon tetrachloride (CCl₄), acetonitrile, or dichloromethane.
Methyl group attached to the aromatic ether + NBS → Bromomethyl derivative
This process ensures regioselectivity, yielding the desired bromomethyl substituted compound.
Multi-Step Synthesis Strategy
A typical synthetic pathway involves:
- Step 1: Protection of phenolic hydroxyl groups if necessary.
- Step 2: Formation of the benzyl ether via Williamson synthesis.
- Step 3: Bromination of the terminal methyl group to produce the bromomethyl functionality.
- Step 4: Deprotection (if applicable) and purification.
Specific Research Findings and Data
Synthesis of Related Benzyl Ether Derivatives
Research articles describe similar synthesis routes, such as the preparation of 4-(bromomethyl)benzaldehyde, which involves bromination of methyl groups on aromatic rings using NBS and AIBN under radical conditions. These methods are adaptable for the alkyl chain attached to the benzene ring in ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene .
Reaction Data and Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Ether formation | Phenol derivative + Alkyl halide | DMF or THF | Reflux | ~70-85% | Williamson ether synthesis |
| Bromination | NBS + AIBN | CCl₄ or acetonitrile | 60-80°C | ~80-90% | Radical bromination of methyl group |
| Purification | Column chromatography | - | - | - | Using silica gel, solvent systems like hexane/ethyl acetate |
Industrial and Laboratory-Scale Considerations
In laboratory settings, the synthesis is typically performed in batch reactors with controlled temperature and inert atmospheres to prevent radical side reactions. For industrial-scale production, continuous flow reactors are preferred to improve safety, control, and yield, especially during radical bromination steps.
Analytical and Quality Control Data
Research articles provide analytical data such as NMR, MS, and IR spectra confirming the structure:
- NMR: Characteristic signals for aromatic protons, methylene groups, and bromomethyl groups.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~285.22 g/mol).
- IR Spectroscopy: Absorption bands corresponding to aromatic rings and C–Br bonds.
Summary of Key Points
- The synthesis primarily involves Williamson ether synthesis followed by radical bromination.
- Reaction conditions are optimized for selectivity and yield, with common solvents being DMF, THF, or acetonitrile.
- Bromination employs NBS and radical initiators under controlled temperature.
- Purification involves chromatography, recrystallization, or distillation depending on scale.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols or benzoic acids.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Pathways: The compound can interfere with cellular pathways by modifying proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Alkoxy Chain Length Variation
- ((4-Bromobutoxy)methyl)benzene (CAS 60789-54-0): Shorter butyl chain (C₄) vs. hexyl (C₆) in the target compound. Molecular formula C₁₁H₁₅BrO (MW 243.14) . Impact: Reduced hydrophobicity compared to the hexyl analog. Shorter chains may lower boiling points and alter solubility in nonpolar solvents.
- (((6-Bromohexyl)oxy)methyl)benzene (CAS 54247-27-7): Structural isomer with bromine at the terminal position of the hexyl chain. Molecular formula C₁₃H₁₉BrO (MW 271.19) .
- Impact : Terminal bromine enhances reactivity in alkylation reactions compared to internal bromomethyl substitution.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound | C₁₅H₂₃BrO | 299.25 | 4-Bromomethyl on hexyl chain |
| ((4-Bromobutoxy)methyl)benzene | C₁₁H₁₅BrO | 243.14 | Butyl chain, terminal Br |
| (((6-Bromohexyl)oxy)methyl)benzene | C₁₃H₁₉BrO | 271.19 | Terminal Br on hexyl chain |
Branching in Alkoxy Chains
- 1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS 164352-24-3): Branched 2-ethylhexyl group. Molecular formula C₁₄H₂₁BrO (MW 285.22) . Enhances thermal stability due to hindered molecular packing.
Multiple Bromomethyl Groups
- Hexakis(bromomethyl)benzene : Six bromomethyl groups on the benzene ring. Molecular formula C₁₂H₁₂Br₆ (MW 635.56) .
- Impact : High density of Br atoms increases molecular weight and reactivity, making it useful in crosslinking reactions. However, toxicity and handling risks are elevated.
- 2,3-Bis(bromomethyl)-1,4-dimethylbenzene : Two bromomethyl groups and methyl substituents. Molecular formula C₁₀H₁₂Br₂ (MW 276.01) .
- Impact : Adjacent Br groups facilitate cyclization reactions, useful in polymer chemistry.
Functional Group Variations
- 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5): Aldehyde group instead of methoxymethyl. Molecular formula C₈H₇BrO (MW 199.05) .
- Impact : Aldehyde functionality enables condensation reactions (e.g., Schiff base formation), diverging from the ether-based reactivity of the target compound.
- Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS 52727-95-4): Ester and methoxy groups. Molecular formula C₁₀H₁₁BrO₃ (MW 259.10) .
- Impact : Ester groups enhance solubility in polar aprotic solvents, broadening applications in medicinal chemistry.
Key Research Findings
- Synthetic Utility : Bromomethyl-substituted benzenes are pivotal in constructing inhibitors (e.g., indoleamine 2,3-dioxygenase 1 inhibitors via intermediates like DX-03-10) .
- Safety Considerations : 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological data, necessitating precautions during handling (e.g., eye and skin protection) .
- Structural Effects on Applications :
Biological Activity
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene is a brominated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the bromomethyl group allows for interactions with various biomolecules, which can lead to significant biochemical effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 257.17 g/mol. The compound features a bromomethyl group attached to a hexyl chain through an oxy-methyl bridge, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bonding : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This characteristic is significant in drug design and development as it may lead to the modification of enzyme functions .
- Biochemical Interactions : Studies suggest that this compound may interact with various molecular targets, including enzymes involved in metabolic pathways and cellular signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumoral Activity
Preliminary studies have indicated that brominated compounds can possess antitumoral properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific biological pathways affected by this compound require further investigation but may include interference with cell cycle regulation and apoptosis signaling pathways .
Study 1: Inhibition of Enzyme Activity
A study evaluating the interaction of similar brominated compounds with acetylcholinesterase (AChE) demonstrated significant inhibitory effects. Such inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where AChE plays a pivotal role in acetylcholine degradation .
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| Compound A | 2.7 | AChE |
| This compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
In another study, related compounds were tested against Staphylococcus epidermidis using the MTT assay. The minimum inhibitory concentration (MIC) was found to be 1000 µg/mL, indicating moderate antimicrobial activity that could be enhanced through structural modifications .
Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves nucleophilic substitution reactions that introduce the bromomethyl group into various alkyl chains. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
- Comparative Analysis : Similar compounds have been analyzed for their biological activities, highlighting the unique properties of this compound compared to other brominated aromatic compounds.
| Similar Compound | Molecular Formula | Biological Activity |
|---|---|---|
| (((6-Bromohexyl)oxy)methyl)benzene | C13H19BrO | Antimicrobial |
| ((4-Bromobutoxy)methyl)benzene | C12H17BrO | Antitumoral |
Q & A
Q. What are the key physicochemical properties of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene, and how do they influence its reactivity in alkylation reactions?
- Methodological Answer : Determine properties like molecular weight (est. ~297.2 g/mol based on analogs), logP (hydrophobicity), and hydrogen bonding capacity using computational tools (e.g., XLogP3 ). Experimentally, confirm purity via HPLC or GC-MS and characterize melting/boiling points using differential scanning calorimetry (DSC). The bromomethyl group enhances electrophilicity, making it suitable for nucleophilic substitutions, but steric hindrance from the hexyl chain may slow reactivity. Optimize solvent polarity (e.g., DMF or THF) to balance solubility and reaction rates .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehydrohalogenation?
- Methodological Answer : Use mild bases (e.g., K₂CO₃) in non-polar solvents (toluene) to avoid elimination reactions. Monitor reaction progress via TLC or in situ NMR to detect intermediates. Evidence from similar brominated benzyl ethers suggests maintaining temperatures below 60°C reduces Br⁻ elimination . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from dimers or alkenes .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and alkyl chain signals (δ 1.2–1.8 ppm for hexyl CH₂, δ 3.4–3.7 ppm for OCH₂). The bromomethyl group (CH₂Br) appears as a triplet near δ 3.5 ppm .
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Br⁻) .
Advanced Research Questions
Q. How does the hexyl chain length impact the stability and reactivity of this compound in SN2 reactions compared to shorter-chain analogs?
- Methodological Answer : Conduct kinetic studies with model nucleophiles (e.g., NaI in acetone) to compare reaction rates with analogs (e.g., benzyl bromides with C3 vs. C6 chains). The longer hexyl chain increases steric hindrance, reducing SN2 efficiency. Computational modeling (DFT) can visualize transition-state geometry and quantify steric effects . Validate findings using Eyring plots to analyze activation parameters .
Q. What strategies can resolve contradictions in spectroscopic data when this compound exhibits unexpected splitting patterns in NMR?
- Methodological Answer : Unexplained splitting may arise from conformational isomerism in the hexyl chain or restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures. Compare with DFT-predicted rotamer populations. For example, highlights similar challenges in bromohexenyl benzene derivatives, resolved by 2D NMR (COSY, NOESY) .
Q. How can researchers leverage this compound as a building block for synthesizing dendrimers or supramolecular assemblies?
- Methodological Answer : Exploit the bromine atom for iterative cross-coupling (e.g., Suzuki-Miyaura) or thiol-ene "click" chemistry. For dendrimers, use a stepwise approach:
React with trimethylamine to generate a quaternary ammonium center for electrostatic assembly.
Functionalize the hexyl terminus with azide groups for copper-catalyzed cycloaddition.
and demonstrate analogous strategies for benzyl ethers in polymer chemistry .
Q. What are the computational approaches to predict the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to model hydrolysis pathways. Simulate aqueous environments using implicit solvation models (e.g., PCM). Compare activation energies for SN1 vs. SN2 mechanisms. Validate with experimental hydrolysis rates (pH 7.4 buffer, 37°C) monitored by LC-MS. ’s data on bromobenzoyl chlorides highlights pH-dependent degradation trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Methodological Answer : Re-examine computational parameters (e.g., force fields in XLogP3) and validate with shake-flask experiments. Partition the compound between octanol and water, quantify via UV-Vis, and compare with software predictions. Adjust for ionization effects (if any) using potentiometric titration. notes similar deviations in brominated aromatics due to underestimated van der Waals interactions .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, given its structural similarity to hazardous benzyl bromides?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid protic solvents (e.g., water, alcohols) to prevent exothermic hydrolysis.
- Store under inert gas (Ar) at 4°C to inhibit degradation.
and emphasize emergency measures for brominated compounds, including eye/skin flushing and medical consultation for exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
